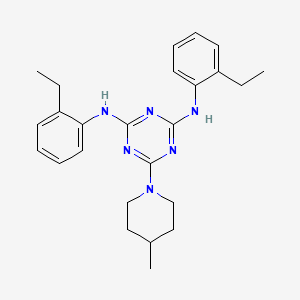![molecular formula C22H26N2O B11603445 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hexyl group, a methoxyphenyl group, and an ethenyl linkage, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Attachment of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where the benzimidazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors and automated systems ensures consistent production.
Chemical Reactions Analysis
Types of Reactions
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzimidazoles.
Scientific Research Applications
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to cancer cell death.
Comparison with Similar Compounds
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole, 1-hexyl-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-benzimidazole.
Uniqueness: The presence of the hexyl group and the methoxyphenyl group makes it unique, providing distinct physicochemical properties and biological activities compared to other benzimidazole derivatives.
properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C22H26N2O/c1-3-4-5-8-17-24-21-10-7-6-9-20(21)23-22(24)16-13-18-11-14-19(25-2)15-12-18/h6-7,9-16H,3-5,8,17H2,1-2H3/b16-13+ |
InChI Key |
OWVUKGIGTQUAQP-DTQAZKPQSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603371.png)
![8-butyl-N-cyclohexyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11603375.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11603376.png)
![Methyl [3-(4-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11603379.png)


![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11603406.png)
![ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11603413.png)
![9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603414.png)
![ethyl {[5-cyano-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]sulfanyl}acetate](/img/structure/B11603419.png)
![dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11603421.png)
![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603433.png)
![Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate](/img/structure/B11603446.png)